

Technical Synthesis Guide: 2,6-Dioxoheptanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,6-Dioxoheptanoic acid

CAS No.: 84375-05-3

Cat. No.: B14428116

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Executive Summary & Chemical Identity

2,6-Dioxoheptanoic acid (CAS: 84375-05-3) is a critical seven-carbon dicarboxylic acid derivative characterized by ketone functionalities at the C2 (

) and C6 (

-1) positions.[1] It serves as a pivotal intermediate in the semi-synthesis of Omacetaxine mepesuccinate (Homoharringtonine), a translation inhibitor used in the treatment of chronic myeloid leukemia (CML).

Critical Distinction: Do not confuse this molecule with 4,6-Dioxoheptanoic acid (Succinylacetone, CAS: 51568-18-4), which is a potent inhibitor of heme biosynthesis and a marker for Tyrosinemia Type I.

Chemical Profile

Property	Specification
IUPAC Name	2,6-Dioxoheptanoic acid
Common Name	2,6-Diketoheptanoic acid
CAS Number	84375-05-3
Molecular Formula	
Molecular Weight	158.15 g/mol
SMILES	<chem>CC(=O)CCCC(=O)C(O)=O</chem>
Structure	-keto acid backbone with a terminal methyl ketone

Primary Synthesis Pathway: Oxidative Ring Opening

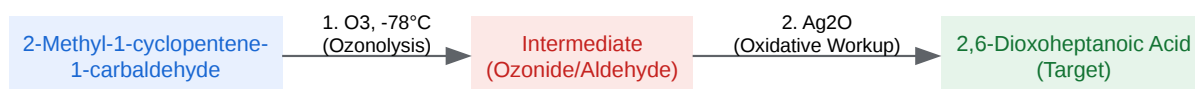
The industrial standard for synthesizing **2,6-dioxoheptanoic acid** utilizes the oxidative cleavage of a cyclic precursor. This route is preferred for its stereochemical control (retained from the precursor) and scalability during pharmaceutical production.

Mechanism of Action

The synthesis relies on the ozonolysis of 2-methyl-1-cyclopentene-1-carbaldehyde.^[2] The reaction proceeds via the cleavage of the C1-C2 double bond.^[3] The presence of the aldehyde group at C1 and the methyl group at C2 dictates the regiochemistry:

- Cleavage: The C1-C2 bond is broken.
- Oxidation: The C1-aldehyde is oxidized to a carboxylic acid (forming the -keto acid moiety).
- Ketone Formation: The C2-methyl group transforms into a terminal methyl ketone.

Visualization: Reaction Pathway



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Figure 1: Oxidative cleavage pathway transforming the cyclic aldehyde into the linear diketo acid.

Experimental Protocol

Safety Note: Ozone is highly toxic and reactive. Perform all ozonolysis steps in a dedicated fume hood with appropriate scrubbing. Silver oxide (

) is an oxidizer; avoid contact with organic combustibles.

Reagents & Materials

- Substrate: 2-Methyl-1-cyclopentene-1-carbaldehyde (1.0 eq)
- Oxidant: Ozone () generator[4]
- Secondary Oxidant: Silver(I) oxide ()
- Solvent: Dichloromethane (DCM) or Methanol (MeOH)
- Quench: Sodium thiosulfate ()

Step-by-Step Methodology

- Ozonolysis Setup:

- Dissolve 2-methyl-1-cyclopentene-1-carbaldehyde (e.g., 10 mmol) in anhydrous DCM (50 mL).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Bubble an ozone/oxygen stream through the solution until a persistent blue color appears, indicating saturation of the double bond.
- Purge the solution with nitrogen () for 15 minutes to remove excess ozone.
- Oxidative Transformation:
 - Note: Standard reductive workup (DMS) would yield the keto-aldehyde. To obtain the acid directly, an oxidative workup is required.
 - Transfer the cold reaction mixture to a vessel containing freshly prepared Silver Oxide (, 1.5 eq) or treat with Jones Reagent if functional group tolerance allows (though is preferred for Omacetaxine synthesis to avoid over-oxidation).
 - Allow the mixture to warm to room temperature ($20\text{--}25^{\circ}\text{C}$) and stir for 6–12 hours.
- Isolation & Purification:
 - Filter the mixture through a Celite pad to remove silver salts.
 - Concentrate the filtrate under reduced pressure.
 - Acid-Base Extraction: Dissolve residue in Ethyl Acetate (EtOAc).[5] Extract with sat. (aq).[3] Separate layers. Acidify the aqueous layer to pH 2 with 1M HCl. Extract back into EtOAc.
 - Dry organic layer over and concentrate to yield crude **2,6-dioxoheptanoic acid**.

- Crystallization: Recrystallize from Ether/Hexane if necessary.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

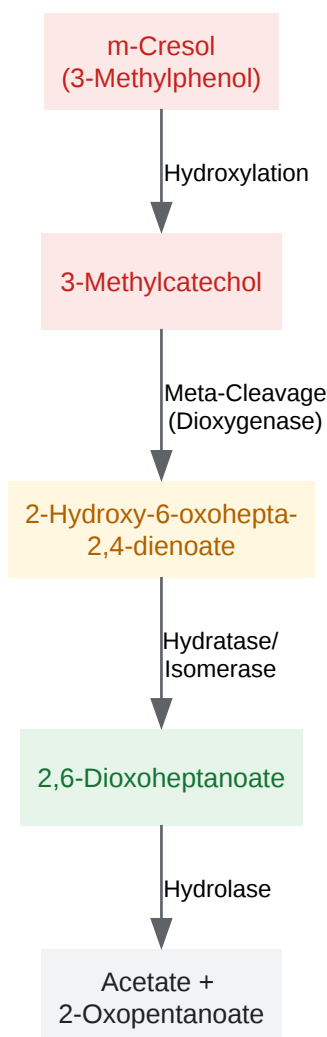
Technique	Expected Signal	Interpretation
1H NMR (CDCl ₃)	2.15 ppm (s, 3H)	Terminal Methyl ketone (-C=O)
2.50 - 2.90 ppm (m, 6H)	Methylene chain ()	
11.0 - 12.0 ppm (br s, 1H)	Carboxylic Acid (-COOH)	
13C NMR	~198 ppm	C2 (-keto) Carbonyl
~208 ppm	C6 (Methyl) Carbonyl	
~160-165 ppm	Carboxylic Acid Carbon	
IR Spectroscopy	1710-1730	Broad C=O stretch (Acid/Ketone overlap)
2500-3300	Broad O-H stretch (Carboxylic acid)	

Biological Context & Alternative Routes

While the chemical route is dominant for drug synthesis, **2,6-dioxoheptanoic acid** appears in nature as a metabolite in the degradation of methylated phenols.

Biosynthetic Pathway (m-Cresol Degradation)

In *Pseudomonas* species, m-cresol (3-methylphenol) is degraded via the meta-cleavage pathway. The ring is opened by catechol 2,3-dioxygenase derivatives, eventually yielding 2,6-dioxoheptanoate, which is subsequently hydrolyzed to acetate and 2-oxopentanoate.



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Figure 2: Metabolic degradation of m-cresol leading to 2,6-dioxoheptanoate.[1]

Why Chemical Synthesis is Preferred?

The enzymatic pathway yields dilute aqueous solutions and often mixtures of isomers (e.g., 4,6-dioxo isomers). For pharmaceutical applications like Omacetaxine synthesis, the oxidative ring opening (Pathway 1) provides the necessary purity, scale, and anhydrous conditions required for the subsequent esterification with Cephalotaxine.

References

- Omacetaxine Mepesuccinate Synthesis: Robin, J. P., et al. "Semisynthesis of homoharringtonine from cephalotaxine." Tetrahedron Letters, 1999.
- Ozonolysis Protocols: "Oxidative cleavage of cycloalkenes to dicarboxylic acids." Organic Syntheses, Coll. Vol. 7, p.346.
- Metabolic Pathway: "Degradation of m-cresol by Pseudomonas sp." Journal of Bacteriology.
- Chemical Identity: "**2,6-Dioxoheptanoic acid** - CAS 84375-05-3." PubChem Database.

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Sources

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